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Compound of Interest

Compound Name: Methyl 2-fluorobenzoate

Cat. No.: B1346881 Get Quote

Abstract: This guide provides an in-depth analysis of methyl 2-fluorobenzoate (CAS 394-35-

4), a key fluorinated building block in modern organic synthesis. With a molecular weight of

154.14 g/mol , this compound is pivotal in the development of novel pharmaceuticals,

agrochemicals, and advanced materials. This document details its physicochemical properties,

comprehensive spectroscopic profile, validated synthesis and purification protocols, and key

chemical transformations. A significant focus is placed on the strategic role of the ortho-fluoro

substitution in medicinal chemistry, elucidating its impact on metabolic stability, binding affinity,

and overall pharmacological profiles of target molecules. This whitepaper is intended for

researchers, medicinal chemists, and drug development professionals seeking to leverage the

unique properties of this versatile intermediate.

Physicochemical and Structural Properties
Methyl 2-fluorobenzoate is a colorless liquid at room temperature, distinguished by its

aromatic ester structure with a fluorine atom at the ortho position. This substitution is critical, as

it imparts unique electronic and steric properties that are highly valued in synthetic applications.

Its core properties are summarized below.
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Property Value Source(s)

Molecular Weight 154.14 g/mol [1][2]

Molecular Formula C₈H₇FO₂ [1][2]

CAS Number 394-35-4 [2]

IUPAC Name methyl 2-fluorobenzoate [2]

Synonyms

Methyl o-fluorobenzoate, 2-

Fluorobenzoic acid methyl

ester

[2]

Appearance
Colorless to almost colorless

clear liquid
[1]

Density ~1.21 g/mL at 25 °C [1]

Boiling Point
102 °C at 20.3 mmHg; 109-

110 °C at 35 mmHg
[1]

Refractive Index (n²⁰/D) ~1.502 [1]

Flash Point
93.8 °C (200.8 °F) - Closed

Cup
[1]

Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount for ensuring purity and confirming structural integrity.

The following section details the expected spectroscopic data for methyl 2-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of

methyl 2-fluorobenzoate. The ortho-fluorine atom introduces characteristic couplings that are

key identifiers.
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¹H NMR (Proton) (Predicted, CDCl₃, 400 MHz) Interpretation

Chemical Shift (δ) Multiplicity Assignment

~7.90 ppm ddd (J ≈ 7.8, 1.8, 0.5 Hz)
1H, Aromatic (H6, ortho to -

COOCH₃)

~7.50 ppm m 1H, Aromatic (H4, para to -F)

~7.15 ppm m 2H, Aromatic (H3, H5)

3.92 ppm s 3H, Methyl (-OCH₃)

¹³C NMR (Carbon) (Predicted, CDCl₃, 100 MHz) Interpretation

Chemical Shift (δ) C-F Coupling (JCF) Assignment

~165.0 ppm d, J ≈ 3 Hz C=O (Carbonyl)

~161.5 ppm d, J ≈ 250 Hz C2 (C-F)

~134.0 ppm d, J ≈ 8 Hz C4

~131.5 ppm s C6

~124.0 ppm d, J ≈ 4 Hz C5

~119.0 ppm d, J ≈ 15 Hz C1 (ipso to -COOCH₃)

~116.5 ppm d, J ≈ 22 Hz C3

~52.5 ppm s -OCH₃

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium-Weak Aromatic C-H Stretch

~2955 Medium Aliphatic C-H Stretch (-CH₃)

~1730 Strong C=O Stretch (Ester Carbonyl)

~1610, ~1490 Medium C=C Aromatic Ring Stretch

~1250 Strong C-O Stretch (Ester)

~760 Strong
C-F Stretch / C-H Out-of-plane

bend

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic

fragmentation patterns.[2]

m/z Ratio Relative Intensity
Proposed
Fragment Ion

Interpretation

154 High [C₈H₇FO₂]⁺ Molecular Ion (M⁺)

123 100% (Base Peak) [C₇H₄FO]⁺
Loss of methoxy

radical (•OCH₃)

95 High [C₆H₄F]⁺

Loss of carbonyl

group (-CO) from m/z

123

59 Medium [COOCH₃]⁺
Methoxycarbonyl

cation

Synthesis and Purification Protocol
Methyl 2-fluorobenzoate is most reliably synthesized via the Fischer esterification of 2-

fluorobenzoic acid. This acid-catalyzed reaction is driven to completion by using an excess of

the alcohol (methanol), which also serves as the solvent.[3][4]
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Synthesis: Fischer Esterification of 2-Fluorobenzoic
Acid
Causality Statement:The mechanism relies on the protonation of the carboxylic acid's carbonyl

oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation renders the carbonyl carbon

significantly more electrophilic, allowing it to be attacked by the weakly nucleophilic methanol.

The subsequent elimination of a water molecule, facilitated by the acidic medium, is the

thermodynamic driving force for the reaction. Using methanol in excess shifts the equilibrium

towards the product side, in accordance with Le Châtelier's principle.[5]

Step-by-Step Protocol:

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2-fluorobenzoic acid (14.0 g, 100 mmol).

Reagent Addition: Add anhydrous methanol (100 mL, ~2.5 mol). The large excess serves as

both solvent and reactant.

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to

the mixture. The addition is exothermic and should be done with caution.

Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) using a heating mantle.

Continue refluxing for 4-6 hours. Monitor the reaction progress via Thin Layer

Chromatography (TLC).

Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool

to room temperature.

Work-up and Purification
Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary

evaporator.

Extraction: Dissolve the oily residue in diethyl ether (150 mL) and transfer it to a 500 mL

separatory funnel.

Neutralization: Wash the organic layer sequentially with:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://personal.tcu.edu/jmontchamp/F2019%20files%20for%20lab/LAB5%20esterification%20handout.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 75 mL) to neutralize the

sulfuric acid catalyst and any unreacted 2-fluorobenzoic acid. (Caution: CO₂ evolution).

Deionized water (1 x 75 mL).

Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to remove residual water.

Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous

magnesium sulfate (MgSO₄).

Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary

evaporator to yield the crude methyl 2-fluorobenzoate.

Purification: Purify the crude product by vacuum distillation to obtain the final product as a

clear, colorless liquid.
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3.1 Synthesis

3.2 Work-up & Purification

2-Fluorobenzoic Acid
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Dry over MgSO₄

Concentrate
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Pure Methyl 2-Fluorobenzoate

Workflow for Synthesis and Purification
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Caption: Workflow for Synthesis and Purification
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Applications in Drug Discovery & Materials Science
The utility of methyl 2-fluorobenzoate stems directly from the properties imparted by the

fluorine atom. In medicinal chemistry, the strategic introduction of fluorine is a well-established

method for optimizing drug candidates.

The Strategic Advantage of Ortho-Fluoro Substitution
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-

hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position (like

an aromatic ring) with fluorine can block oxidative metabolism by cytochrome P450

enzymes. This increases the drug's half-life and bioavailability.

Enhanced Binding Affinity: Fluorine is the most electronegative element. Its powerful

electron-withdrawing nature can alter the pKa of nearby functional groups or modulate the

electronic character of the aromatic ring. This can lead to more favorable interactions—such

as dipole-dipole or hydrogen bonding—with amino acid residues in a target protein's binding

pocket, thereby increasing potency and selectivity.

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity

compared to a hydrogen atom. This can enhance a molecule's ability to permeate biological

membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.

Methyl 2-fluorobenzoate serves as a versatile starting material for introducing this valuable 2-

fluorophenyl moiety into larger, more complex molecules. It is a precursor in the synthesis of

various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic

drugs, as well as in the development of specialized polymers and agrochemicals where fine-

tuning of chemical properties is essential.[1]
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Pharmaceuticals
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Caption: Role as a Synthetic Intermediate

Safety and Handling
Methyl 2-fluorobenzoate is classified as a combustible liquid. Standard laboratory safety

protocols should be strictly followed.

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles

(eyeshields), and a lab coat are mandatory.[1]

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin,

eyes, and clothing. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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